molecular formula C22H20ClN3O3 B11287864 5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11287864
M. Wt: 409.9 g/mol
InChI Key: NCGSMOACOFGHOZ-UHFFFAOYSA-N
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Description

The compound 5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of furo[2,3-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method is the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as phosphorus oxychloride (POCl3) and are carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer and antioxidant agent.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to induce apoptosis in cancer cells is a significant aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific structural features, which contribute to its distinct biological activities. The presence of the furo[2,3-d]pyrimidine core and the specific substituents enhance its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20ClN3O3/c1-25-20(27)18-17(15-10-6-7-11-16(15)23)19(29-21(18)26(2)22(25)28)24-13-12-14-8-4-3-5-9-14/h3-11,24H,12-13H2,1-2H3

InChI Key

NCGSMOACOFGHOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)N(C1=O)C

Origin of Product

United States

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